molecular formula C5H8F2O3 B6158309 methyl 4,4-difluoro-2-hydroxybutanoate CAS No. 2228802-95-5

methyl 4,4-difluoro-2-hydroxybutanoate

Cat. No.: B6158309
CAS No.: 2228802-95-5
M. Wt: 154.1
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Description

Methyl 4,4-difluoro-2-hydroxybutanoate is an organic compound with the molecular formula C5H8F2O3 It is a derivative of butanoic acid, featuring two fluorine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-difluoro-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the fluorination of methyl 4-hydroxybutanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of methyl 4-hydroxybutanoate in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors to ensure consistent product quality. Safety measures would be in place to handle the fluorinating agents and other reactive chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4,4-difluorobutanoate.

    Reduction: The ester group can be reduced to an alcohol, yielding 4,4-difluoro-2-hydroxybutanol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Methyl 4,4-difluorobutanoate.

    Reduction: 4,4-Difluoro-2-hydroxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4-difluoro-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the development of materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 4,4-difluoro-2-hydroxybutanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Methyl 4,4-difluoro-2-hydroxybutanoate can be compared to other fluorinated butanoate derivatives, such as:

    Methyl 4-hydroxybutanoate: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

    Methyl 4,4-difluorobutanoate: Lacks the hydroxyl group, affecting its potential for hydrogen bonding and biological activity.

    Methyl 4-fluoro-2-hydroxybutanoate: Contains only one fluorine atom, leading to different electronic and steric effects.

The unique combination of two fluorine atoms and a hydroxyl group in this compound gives it distinct properties that can be advantageous in various applications .

Properties

CAS No.

2228802-95-5

Molecular Formula

C5H8F2O3

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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